molecular formula C13H11ClFNO2 B5344699 2-(4-chloro-2-fluorophenyl)-N-(2-furylmethyl)acetamide

2-(4-chloro-2-fluorophenyl)-N-(2-furylmethyl)acetamide

Cat. No. B5344699
M. Wt: 267.68 g/mol
InChI Key: DEEPRXYVPQWWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-2-fluorophenyl)-N-(2-furylmethyl)acetamide, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Scientific Research Applications

2-(4-chloro-2-fluorophenyl)-N-(2-furylmethyl)acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a potential therapeutic agent for the treatment of various diseases. This compound has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-fluorophenyl)-N-(2-furylmethyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This inhibition leads to a reduction in the production of prostaglandins, which are responsible for causing pain and inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been found to exhibit anti-tumor activity, particularly against breast cancer cells. This compound has also been found to have a protective effect against oxidative stress, which can lead to cell damage and aging.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-chloro-2-fluorophenyl)-N-(2-furylmethyl)acetamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize, making it a cost-effective tool for scientific research. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-(4-chloro-2-fluorophenyl)-N-(2-furylmethyl)acetamide. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, particularly cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the clinic. Another area of interest is the development of new analogs of this compound with improved properties, such as increased solubility and potency. Finally, this compound could also be used as a tool for investigating various biological processes, such as inflammation and oxidative stress, and for developing new screening assays for drug discovery.

Synthesis Methods

The synthesis of 2-(4-chloro-2-fluorophenyl)-N-(2-furylmethyl)acetamide involves the reaction of 2-(4-chloro-2-fluorophenyl)acetic acid with 2-furancarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure this compound.

properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO2/c14-10-4-3-9(12(15)7-10)6-13(17)16-8-11-2-1-5-18-11/h1-5,7H,6,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEPRXYVPQWWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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